

# **An In-Depth Technical Guide to THRX-195518**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: THRX-195518

Cat. No.: B1426059

Get Quote

Compound Identifier: THRX-195518 Molecular Formula: C35H42N4O5

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive technical overview of **THRX-195518**, the major and pharmacologically active metabolite of the long-acting muscarinic antagonist (LAMA), Revefenacin. Revefenacin is indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] **THRX-195518** is formed primarily through the hydrolysis of Revefenacin.[1][2][3] While it possesses a lower binding affinity for the M3 muscarinic receptor compared to its parent compound, its systemic exposure is significantly higher, making its characterization critical for understanding the complete pharmacological and safety profile of Revefenacin.[2][3][4] This guide details its metabolic generation, pharmacokinetic profile, receptor pharmacology, and the experimental methods used for its analysis.

## **Introduction and Background**

**THRX-195518** is the primary active metabolite of Revefenacin, a nebulized LAMA approved for the treatment of COPD.[1][2][5] Revefenacin exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5), with a particular kinetic selectivity for the M3 receptor subtype, leading to bronchodilation.[1] Following administration, Revefenacin is rapidly metabolized, primarily via hydrolysis, to form **THRX-195518**.[1][2][3]

While Revefenacin is the targeted therapeutic agent, the systemic exposure to **THRX-195518** is approximately 4- to 6-fold greater than that of the parent drug after inhaled administration in



COPD patients.[3] Consequently, a thorough understanding of **THRX-195518**'s properties is essential for a complete assessment of Revefenacin's clinical pharmacology.

### **Metabolism and Pharmacokinetics**

The primary metabolic pathway for Revefenacin is the hydrolysis of its primary amide to a carboxylic acid, which results in the formation of **THRX-195518**.[3] This conversion occurs rapidly, with the time to peak plasma concentration (Tmax) of the metabolite often coinciding with that of Revefenacin, typically between 14 to 31 minutes post-nebulization.[3]

The metabolism is primarily mediated by enzymatic hydrolysis, with a minor role for cytochrome P450 enzymes.[1][6] Both Revefenacin and **THRX-195518** are eliminated predominantly through the hepatobiliary and fecal routes, with negligible renal excretion.[2][4] The terminal plasma elimination half-life for both the parent drug and **THRX-195518** is long, ranging from 23 to 58 hours in patients with COPD.[3]

The following tables summarize key pharmacokinetic parameters for **THRX-195518** following inhaled administration of single doses of Revefenacin in healthy subjects.

Table 1: Plasma Pharmacokinetic Parameters of **THRX-195518**.[4]

| Parameter     | Revefenacin 175 μg Dose | Revefenacin 700 µg Dose |
|---------------|-------------------------|-------------------------|
| Cmax (ng/mL)  | Data not specified      | Data not specified      |
| AUC (ng·h/mL) | Data not specified      | Data not specified      |
| Tmax (min)    | 15                      | 15                      |

Note: Specific Cmax and AUC values were not provided in the excerpted text, but it was noted that exposure increased slightly more than dose-proportionally. Increasing the Revefenacin dose 4-fold resulted in a 5.0- to 5.5-fold increase in **THRX-195518** exposure.[6]

Table 2: Protein Binding and Elimination.



| Compound    | Human Plasma Protein<br>Binding | Primary Route of<br>Elimination |
|-------------|---------------------------------|---------------------------------|
| Revefenacin | 71%[3]                          | Hepatic-biliary / Fecal[2][4]   |
| THRX-195518 | 58%[3]                          | Hepatic-biliary / Fecal[2][4]   |

# Signaling Pathway and Mechanism of Action

**THRX-195518**, like its parent compound, is a muscarinic antagonist. It acts by competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype located on airway smooth muscle. This antagonism prevents the downstream signaling cascade that leads to calcium mobilization and smooth muscle contraction, thereby resulting in bronchodilation.[1]

In vitro pharmacological studies have shown that **THRX-195518** has a binding affinity for the M3 receptor that is approximately 10-fold lower than that of Revefenacin.[2][4][5] Despite its lower potency, its significantly higher systemic concentration necessitates its consideration in the overall pharmacological effect. However, receptor occupancy analysis suggests that **THRX-195518**'s contribution to systemic pharmacology is minimal compared to Revefenacin after inhaled administration.[2][4][5]



Click to download full resolution via product page



Caption: Competitive antagonism of the M3 receptor by Revefenacin and **THRX-195518**, blocking bronchoconstriction.

# **Experimental Protocols**

The characterization of **THRX-195518** involves several key experimental methodologies.

Objective: To determine the concentration-time profiles of Revefenacin and **THRX-195518** in plasma.

#### Methodology:

- Sample Collection: Plasma samples are collected from subjects at predetermined time points following the administration of Revefenacin.
- Sample Preparation: Samples are processed, often involving protein precipitation or solidphase extraction, to isolate the analytes.
- Quantification: Concentrations of Revefenacin and THRX-195518 are measured using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[7]
- Data Analysis: The concentration-time data is analyzed using non-linear mixed-effects modeling (e.g., population PK analysis) to determine key pharmacokinetic parameters such as Cmax, AUC, and half-life.[7][8] A two-compartment model with first-order absorption and elimination is often used for Revefenacin, with THRX-195518 parameters estimated sequentially.[7][8]





Click to download full resolution via product page

Caption: Standard workflow for the pharmacokinetic analysis of **THRX-195518** from clinical samples.

Objective: To determine the binding affinity of **THRX-195518** for muscarinic receptors relative to Revefenacin.



#### Methodology:

- Receptor Preparation: Membranes from cells expressing specific human muscarinic receptor subtypes (e.g., hM3) are prepared.
- Competitive Binding: The cell membranes are incubated with a radiolabeled ligand known to bind to the receptor (e.g., [3H]-N-methylscopolamine).
- Test Compound Addition: Increasing concentrations of the test compounds (Revefenacin and THRX-195518) are added to displace the radioligand.
- Measurement: The amount of bound radioactivity is measured after separating bound from free radioligand (e.g., via filtration).
- Data Analysis: The data are used to calculate the inhibition constant (Ki) or IC50 value for each compound, providing a measure of binding affinity.

### Conclusion

**THRX-195518** is the principal and active metabolite of Revefenacin. Although it exhibits a lower affinity for the M3 muscarinic receptor than its parent drug, its formation is rapid and its systemic exposure is substantially higher. The comprehensive pharmacokinetic and pharmacodynamic profiling of **THRX-195518** is therefore indispensable for a complete understanding of the clinical safety and efficacy of Revefenacin therapy in patients with COPD. The analytical and modeling methodologies described herein represent the standard for characterizing this important metabolite in drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. go.drugbank.com [go.drugbank.com]







- 2. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Revefenacin, a Long-Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo- and Positive-Controlled Thorough QT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to THRX-195518].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1426059#thrx-195518-molecular-formula-c35h42n4o5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com